molecular formula C17H18N6OS B2989392 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868968-34-7

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2989392
CAS No.: 868968-34-7
M. Wt: 354.43
InChI Key: LPLCHLILDCTRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core substituted with a pyridin-3-yl group at position 3 and a sulfanyl-linked ethanone moiety bearing a piperidin-1-yl group at position 4. Its structural uniqueness lies in the combination of a sulfur-containing linker and the piperidine group, which may influence solubility, metabolic stability, and target binding compared to related analogs.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLCHLILDCTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the triazolopyridazinone core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern. Reaction conditions often involve the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic uses.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets within the body. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to its observed pharmacological effects. Further research is needed to fully elucidate the specific targets and pathways involved.

Comparison with Similar Compounds

Compound 1 : 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

  • Structural Difference : Replaces piperidin-1-yl with a 4-phenylpiperazin-1-yl group.
  • However, this may reduce blood-brain barrier permeability compared to the simpler piperidine in the target compound .

Core Heterocycle Modifications

Compound 2 : 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

  • Structural Difference : Replaces the triazolopyridazine core with an imidazo-pyrrolo-pyrazine system and incorporates a tetrahydropyran group.
  • Impact : The fused imidazo-pyrrolo-pyrazine core likely alters selectivity toward kinases such as JAK or ALK. The tetrahydropyran group may improve metabolic stability due to its saturated oxygen ring, contrasting with the sulfanyl linker in the target compound .

Substituent Bulk and Aromaticity

Compound 3 : 1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone

  • Structural Difference: Substitutes pyridin-3-yl with a bulkier quinolin-6-ylmethyl group.
  • Impact: The quinoline moiety increases hydrophobicity and steric bulk, which could enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility. This contrasts with the pyridin-3-yl group in the target compound, which balances aromaticity and moderate polarity .

Comparative Analysis Table

Feature Target Compound Compound 1 Compound 2 Compound 3
Core Structure Triazolopyridazine Triazolopyridazine Imidazo-pyrrolo-pyrazine Triazolopyridazine
Key Substituent Pyridin-3-yl Pyridin-3-yl Tetrahydro-2H-pyran-4-yl Quinolin-6-ylmethyl
Linker Sulfanyl-ethanone Sulfanyl-ethanone Ethanone Ethanone
Auxiliary Group Piperidin-1-yl 4-Phenylpiperazin-1-yl (3R,4R)-3-(6H-imidazo[...]pyrazin-1-yl)-4-methyl None
Hypothesized Solubility Moderate (pyridine + sulfanyl) Lower (phenylpiperazine) Higher (tetrahydropyran) Lower (quinoline)
Potential Targets Kinases (e.g., CDKs), neurotransmitter receptors Serotonin/dopamine receptors JAK/ALK kinases Kinases with hydrophobic pockets

Research Findings and Limitations

  • Pharmacological Data: Direct comparative data (e.g., IC50, logP) are unavailable in the provided references. Structural inferences are drawn from known trends in medicinal chemistry.
  • Key Insights: The target compound’s piperidine group may offer better CNS penetration than Compound 1’s phenylpiperazine . Compound 2’s imidazo-pyrrolo-pyrazine core suggests divergent kinase selectivity compared to triazolopyridazine-based analogs . Compound 3’s quinoline substituent highlights the trade-off between hydrophobic binding and solubility .

Biological Activity

The compound 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural details are essential for understanding its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression and other diseases. For instance, compounds with similar structures have been shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .

Pharmacological Properties

The pharmacological properties of the compound include:

  • Antitumor Activity : In vitro studies demonstrate that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM .
  • Inhibition of Kinases : The compound has shown potential as a selective inhibitor of kinases like c-Met with competitive inhibition profiles . This suggests a mechanism where the compound binds to the active site of the kinase, preventing substrate phosphorylation.

Case Studies

Several studies have evaluated the biological activity of related compounds. For example:

  • Study on Triazolo-Pyridazine Derivatives :
    • Researchers synthesized novel derivatives and assessed their cytotoxic effects on cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
  • DPP-IV Inhibition Study :
    • A related compound demonstrated selective DPP-IV inhibition, which is relevant for diabetes management.
    • The study highlighted its safety profile in animal models, suggesting potential therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Antitumor ActivityA5491.06 ± 0.16
Antitumor ActivityMCF-71.23 ± 0.18
Antitumor ActivityHeLa2.73 ± 0.33
DPP-IV InhibitionHuman Plasma140 - 400

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.